molecular formula C7H5Cl4NO2S B12656428 Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- CAS No. 13108-53-7

Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)-

Cat. No.: B12656428
CAS No.: 13108-53-7
M. Wt: 309.0 g/mol
InChI Key: IHAQVLDXNJKIKY-UHFFFAOYSA-N
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Description

Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- is a chlorinated heterocyclic compound with significant applications in various fields of chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and an ethylsulfonyl group. Its molecular formula is C7H5Cl4NO2S .

Chemical Reactions Analysis

Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include nitric acid, sodium nitrite, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitric acid can yield 2,3,5,6-tetrachloro-4-nitropyridine .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other heterocyclic compoundsIn the industry, it is used in the production of agrochemicals such as insecticides and herbicides .

Mechanism of Action

The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- involves its interaction with various molecular targets and pathways. Its electron-deficient nature makes it highly reactive towards nucleophilic attack, allowing it to participate in various chemical reactions. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- can be compared to other chlorinated pyridine derivatives such as 2,3,5,6-tetrachloropyridine and 2,3,4,5-tetrachloro-6-methylpyridine. While these compounds share similar structural features, Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

13108-53-7

Molecular Formula

C7H5Cl4NO2S

Molecular Weight

309.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-ethylsulfonylpyridine

InChI

InChI=1S/C7H5Cl4NO2S/c1-2-15(13,14)5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3

InChI Key

IHAQVLDXNJKIKY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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